![molecular formula C22H29FO5 B8058549 Dexamethasone-d4](/img/structure/B8058549.png)
Dexamethasone-d4
Overview
Description
Dexamethasone-d4 is a useful research compound. Its molecular formula is C22H29FO5 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dexamethasone-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dexamethasone-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Prenatal Treatment with Dexamethasone : Dexamethasone is used to prevent virilization in female fetuses at risk of congenital adrenal hyperplasia (CAH). However, prenatal DEX therapy in healthy (non-CAH) DEX-treated children shows widespread negative effects, especially in girls, affecting cognitive functions (Wallensteen et al., 2016).
Effects on Mesenchymal Stromal Cells (MSC) : Dexamethasone has diverse effects on MSC proliferation and apoptosis. It alters cytokine expression patterns and impairs immunosuppression of MSC on peripheral blood mononuclear cells (Wang et al., 2012).
Neonatal Dexamethasone Treatment : Its use in premature infants to reduce chronic lung disease morbidity has raised concerns about long-term neurodevelopmental outcomes (Lin et al., 2006).
Teratogenic Effects in Chick Embryos : Usage of Dexamethasone during embryogenesis can lead to craniofacial developmental defects and other teratogenic effects (Cheng et al., 2017).
Immunomodulatory Effects in Cancer Patients : Dexamethasone used with chemotherapy in cancer patients causes substantial immunomodulatory effects, including lymphodepletion and changes in dendritic cell subtypes (Cook et al., 2015).
Chemosensitizer in Breast Cancer Chemotherapy : It potentiates the antitumor activity of adriamycin, modulates cytokine expression, and affects pharmacokinetics (Wang et al., 2007).
Acute Lung Injury : Dexamethasone attenuates LPS-induced acute lung injury through inhibition of pro-inflammatory mediators and NF-κB (Al-Harbi et al., 2016).
Stabilizing Tissue Factor mRNA in Monocytic Cells : It increases tissue factor mRNA stability in human monocytic cells, impacting coagulation processes (Reddy et al., 2004).
Nongenomic Effects on T Cells : It augments CXCR4-mediated signaling in resting human T cells, influencing immune responses (Ghosh et al., 2009).
Sensitization to Ferroptosis : Dexamethasone sensitizes to ferroptosis, a form of iron-catalyzed necrosis, through glucocorticoid receptor-induced expression of dipeptidase-1 and glutathione depletion (von Mässenhausen et al., 2022).
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBDLICKHMUKA-SOEBWSEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone-d4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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